molecular formula C12H12N2O2 B15046529 Ethyl 3-(2-Pyridyl)-1H-pyrrole-2-carboxylate

Ethyl 3-(2-Pyridyl)-1H-pyrrole-2-carboxylate

Cat. No.: B15046529
M. Wt: 216.24 g/mol
InChI Key: DIVMOPHBYCDZHZ-UHFFFAOYSA-N
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Description

Ethyl 3-(2-Pyridyl)-1H-pyrrole-2-carboxylate is a heterocyclic compound that features both pyridine and pyrrole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2-Pyridyl)-1H-pyrrole-2-carboxylate typically involves the reaction of 2-pyridinecarboxaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrrole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyrrolidine. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(2-Pyridyl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed:

  • Oxidation leads to pyrrole-2-carboxylic acid derivatives.
  • Reduction results in alcohol or aldehyde derivatives.
  • Substitution yields various substituted pyridine derivatives.

Scientific Research Applications

Ethyl 3-(2-Pyridyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-Pyridyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyridine and pyrrole rings can participate in hydrogen bonding, π-π stacking, and coordination with metal ions, influencing various biochemical pathways. These interactions can modulate the activity of enzymes or receptors, leading to desired therapeutic effects.

Comparison with Similar Compounds

  • Ethyl 2-(2-Pyridyl)-1H-pyrrole-3-carboxylate
  • Methyl 3-(2-Pyridyl)-1H-pyrrole-2-carboxylate
  • Ethyl 3-(3-Pyridyl)-1H-pyrrole-2-carboxylate

Comparison: this compound is unique due to the specific positioning of the pyridine and pyrrole rings, which can influence its reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different pharmacological properties and reactivity patterns, making it a valuable target for further research and development.

Biological Activity

Ethyl 3-(2-Pyridyl)-1H-pyrrole-2-carboxylate is a pyrrole derivative that has garnered attention for its diverse biological activities. This article consolidates research findings on the compound's biological effects, mechanisms of action, and potential applications in various fields, particularly in medicine and pharmacology.

Overview of Pyrrole Derivatives

Pyrrole derivatives, including this compound, are known to exhibit a wide range of biological activities. These include antimicrobial , anti-inflammatory , antiviral , antifungal , antioxidant , and anticancer properties. The structural features of pyrroles contribute significantly to their interaction with biological targets, influencing cellular functions and biochemical pathways .

Target Interactions

The biological activity of this compound is largely attributed to its ability to interact with various cellular targets. This compound can modulate enzyme activities and influence signaling pathways by binding to specific receptors or enzymes. The precise molecular interactions often lead to alterations in gene expression and cellular metabolism .

Biochemical Pathways

The compound's effects are mediated through multiple biochemical pathways. For instance, it may inhibit certain kinases or enzymes involved in inflammatory responses or tumor progression. Its diverse actions suggest that it can impact several pathways simultaneously, enhancing its therapeutic potential .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent .

Anticancer Properties

The compound has demonstrated potential anticancer activity in several studies. It appears to induce apoptosis in cancer cells, possibly through the modulation of apoptotic pathways and the inhibition of cell proliferation .

Anti-inflammatory Effects

This compound also shows promise as an anti-inflammatory agent. It may reduce inflammation by inhibiting pro-inflammatory cytokines and mediating immune responses .

Study on Antiviral Activity

A study highlighted the antiviral properties of pyrrole derivatives against various viruses, including their effectiveness against HIV and hepatitis viruses. This compound was included in assays that demonstrated its ability to inhibit viral replication .

Antitubercular Activity

Recent investigations have focused on the compound's potential as an antitubercular agent. In vitro studies revealed that it exhibits potent activity against Mycobacterium tuberculosis, with low cytotoxicity observed in mammalian cell lines .

Data Summary Table

Biological ActivityObservationsReferences
AntimicrobialInhibits growth of bacteria and fungi
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces levels of pro-inflammatory cytokines
AntiviralEffective against HIV and hepatitis viruses
AntitubercularPotent activity against Mycobacterium tuberculosis

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

ethyl 3-pyridin-2-yl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C12H12N2O2/c1-2-16-12(15)11-9(6-8-14-11)10-5-3-4-7-13-10/h3-8,14H,2H2,1H3

InChI Key

DIVMOPHBYCDZHZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CN1)C2=CC=CC=N2

Origin of Product

United States

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